molecular formula C8H9ClN4O2 B14129569 (7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B14129569
M. Wt: 228.63 g/mol
InChI Key: IVZFUFNVKICWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the nitration of benzimidazole derivatives followed by amination. One common method includes the nitration of 1H-benzo[d]imidazole with nitric acid to introduce the nitro group at the 7-position. This is followed by the reaction with formaldehyde and ammonia to introduce the methanamine group. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanamine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzimidazole derivatives.

Scientific Research Applications

(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes reduction, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Benzimidazole: The parent compound with various derivatives used in medicine.

    2-Nitroimidazole: A compound with similar structural features and biological activities.

Uniqueness

(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a methanamine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

(4-nitro-1H-benzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H8N4O2.ClH/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7;/h1-3H,4,9H2,(H,10,11);1H

InChI Key

IVZFUFNVKICWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.